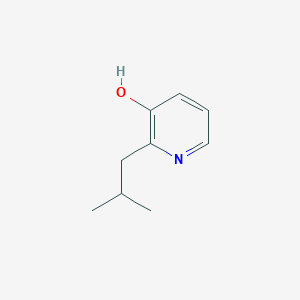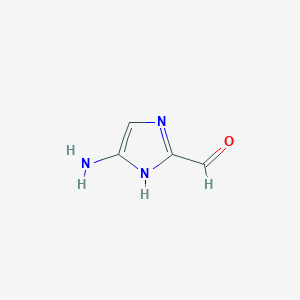
(3-Methoxy-3-methylbutyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxy-3-methylbutyl)hydrazine is an organic compound with the molecular formula C₆H₁₆N₂O It is a hydrazine derivative, characterized by the presence of a hydrazine group (-NH-NH₂) attached to a 3-methoxy-3-methylbutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-3-methylbutyl)hydrazine typically involves the reaction of 3-methoxy-3-methylbutyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds as follows:
3-Methoxy-3-methylbutyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(3-Methoxy-3-methylbutyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
科学研究应用
(3-Methoxy-3-methylbutyl)hydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Methoxy-3-methylbutyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
(3-Methoxy-3-methylbutyl)hydrazine dihydrochloride: A salt form of the compound with similar properties.
3-Methyl-3-methoxybutylhydrazine: A structural isomer with different reactivity.
Hydrazine derivatives: Compounds with similar hydrazine groups but different substituents.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl groups provide steric and electronic effects that influence its interactions with other molecules.
属性
CAS 编号 |
1099657-12-1 |
|---|---|
分子式 |
C6H16N2O |
分子量 |
132.20 g/mol |
IUPAC 名称 |
(3-methoxy-3-methylbutyl)hydrazine |
InChI |
InChI=1S/C6H16N2O/c1-6(2,9-3)4-5-8-7/h8H,4-5,7H2,1-3H3 |
InChI 键 |
QTSIHYHBUZTDPN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCNN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



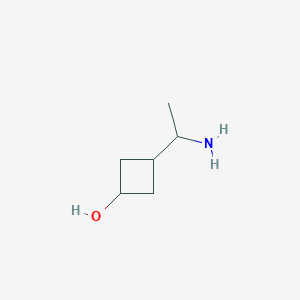
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate](/img/structure/B11925221.png)



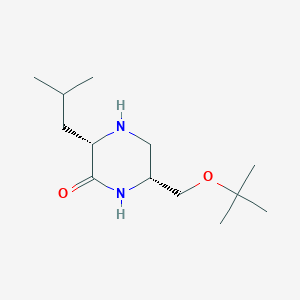
![3-Aminopyrazolo[1,5-a]pyridin-6-ol](/img/structure/B11925255.png)
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine](/img/structure/B11925277.png)
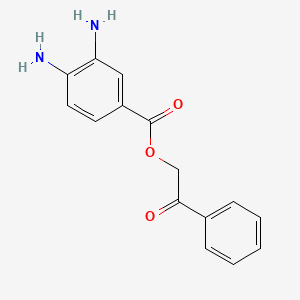

![1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B11925301.png)
